6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid
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Overview
Description
SR11254 is a small molecule that belongs to the class of organic compounds known as naphthalenecarboxylic acids. These compounds contain a naphthalene moiety, which bears a carboxylic acid group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings . SR11254 is known for its selective agonistic activity on the retinoic acid receptor gamma, making it a significant compound in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR11254 involves the formation of a naphthalenecarboxylic acid derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of SR11254 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
SR11254 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the naphthalene ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
SR11254 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of naphthalenecarboxylic acids in various chemical reactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
SR11254 exerts its effects by selectively binding to the retinoic acid receptor gamma. This binding induces conformational changes in the receptor, leading to the activation of specific gene expression pathways. The molecular targets involved include various transcription factors and co-regulators that modulate the expression of genes related to cell differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
All-trans retinoic acid: Another retinoic acid receptor agonist with broader activity across different receptor isoforms.
Bexarotene: A selective retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Tazarotene: A retinoic acid receptor agonist used in the treatment of psoriasis and acne.
Uniqueness of SR11254
SR11254 is unique due to its high selectivity for the retinoic acid receptor gamma, which makes it a valuable tool for studying the specific functions of this receptor. Its selective activity also reduces the potential for off-target effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C26H27NO3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H27NO3/c1-25(2)11-12-26(3,4)22-15-19(9-10-21(22)25)23(27-30)18-7-5-17-14-20(24(28)29)8-6-16(17)13-18/h5-10,13-15,30H,11-12H2,1-4H3,(H,28,29)/b27-23+ |
InChI Key |
RNZIUDLOJHVHLZ-SLEBQGDGSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)/C(=N/O)/C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Origin of Product |
United States |
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